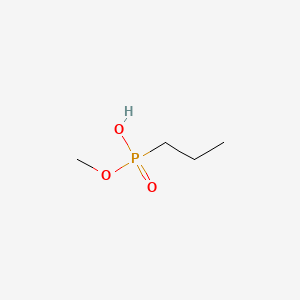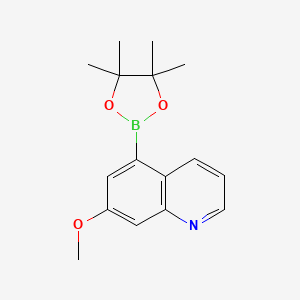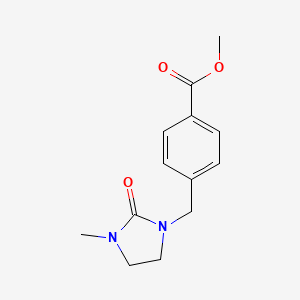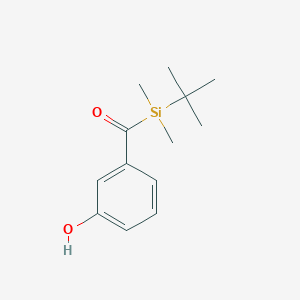
Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester is a complex organic compound with the molecular formula C14H14N2O3. This compound is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a cyclobutyl ketone and a carboxylic acid methyl ester group further adds to its chemical complexity.
Preparation Methods
The synthesis of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the indazole core can be constructed through a series of reactions involving nitration, reduction, and cyclization. The cyclobutyl ketone group is then introduced via a Friedel-Crafts acylation reaction, followed by esterification to form the final product .
Chemical Reactions Analysis
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at positions activated by electron-withdrawing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The cyclobutyl ketone group may also play a role in its biological activity by interacting with cellular proteins and affecting signal transduction pathways .
Comparison with Similar Compounds
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-3-carboxylic acid methyl ester: Lacks the cyclobutyl ketone group, which may result in different biological activities.
6-(3-Oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester: Lacks the methyl group on the indazole ring, potentially affecting its chemical reactivity and biological properties.
1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid: The absence of the ester group may influence its solubility and reactivity.
These comparisons highlight the unique structural features of 1-Methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylic acid methyl ester and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 1-methyl-6-(3-oxocyclobutyl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-16-12-7-8(9-5-10(17)6-9)3-4-11(12)13(15-16)14(18)19-2/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
LGCRIYFQQFHOIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CC(=O)C3)C(=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)







![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)



